Furfural nicotinoylhydrazone
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Overview
Description
Furfural nicotinoylhydrazone is a chemical compound derived from furfural and nicotinic acid hydrazide Furfural, a furan-based aldehyde, is a significant renewable chemical derived from biomass
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfural nicotinoylhydrazone is typically synthesized through a condensation reaction between furfural and nicotinic acid hydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Furfural+Nicotinic Acid Hydrazide→Furfural Nicotinoylhydrazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. the scalability of the reaction suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Furfural nicotinoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Furfural nicotinoylhydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furfural nicotinoylhydrazone involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the synthesis of mycolic acids, which are essential components of the cell walls of certain bacteria. This inhibition disrupts cell wall integrity, leading to bacterial cell death . Additionally, the compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its antimicrobial activity .
Comparison with Similar Compounds
Furfural nicotinoylhydrazone can be compared with other similar compounds, such as:
Furfural Thiosemicarbazone: Another derivative of furfural with potential antimicrobial properties.
Furfural Semicarbazone: Known for its use in organic synthesis and potential biological activities.
Nicotinoyl Hydrazones: A broader class of compounds derived from nicotinic acid hydrazide, with various pharmacological applications.
Uniqueness: this compound stands out due to its dual origin from furfural and nicotinic acid hydrazide, combining the chemical reactivity of furfural with the pharmacological properties of nicotinic acid hydrazide. This unique combination makes it a versatile compound with applications across multiple scientific disciplines .
Properties
CAS No. |
91093-36-6 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
IROWLQNITQUHLB-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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